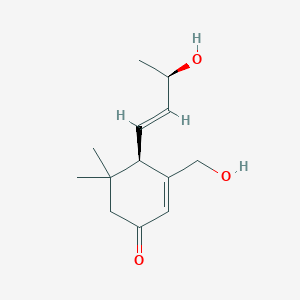
3-Methylethcathinone (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substituted cathinones, like 4-methylethcathinone and 3,4-dimethylmethcathinone are psychoactive compounds that may be used as designer drugs. 3-Methylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological properties have not been elucidated. This product is intended for forensic and research applications.
科学的研究の応用
Pharmacokinetic Profiles and Pharmacodynamic Effects
Methylone, a synthetic cathinone similar to 3-Methylethcathinone, has been studied extensively for its pharmacokinetic profiles and pharmacodynamic effects in rats. Research reveals that methylone and its metabolites like MDC and HHMC show specific patterns in terms of peak times and half-lives after administration. These pharmacokinetic properties have been linked with the drug's effects on locomotor activity and neurotransmitter release in the brain (Elmore et al., 2017).
Identification and Quantification in Biological Samples
Methods have been developed to identify and quantify 4-Methylethcathinone (a close analog of 3-Methylethcathinone) and other synthetic cathinones in biological samples, showcasing the presence and regular consumption of these compounds. This analytical capability is crucial for understanding the distribution and impact of these substances in the human body (Alvarez et al., 2017).
Mechanisms of Hepatotoxicity
Investigations into the mechanisms of hepatotoxicity triggered by designer cathinone drugs, including 4-Methylethcathinone, have pointed towards oxidative stress, mitochondrial dysfunction, and apoptosis as pathways of cell death in liver cells. Understanding these mechanisms is vital for assessing the potential risks and devising strategies to mitigate the adverse effects of these substances (Valente et al., 2016).
特性
製品名 |
3-Methylethcathinone (hydrochloride) |
|---|---|
分子式 |
C12H17NO · HCl |
分子量 |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |
InChIキー |
NNXYBZFXJQGRBC-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(C)=CC=C1.Cl |
同義語 |
3-MEC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



